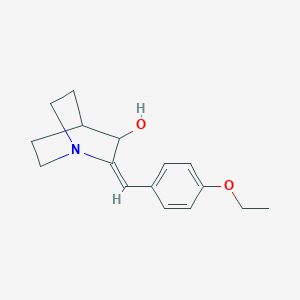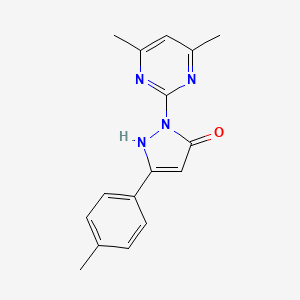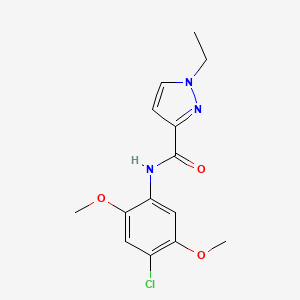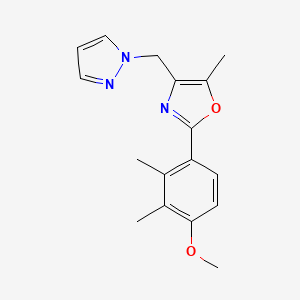![molecular formula C23H17FN2O2 B5373993 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)
2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone, also known as FV-4, is a quinazolinone derivative that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and migration. It has also been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation. This compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. This compound has also been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain. This compound has been shown to be relatively safe and well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is its potential use as a multi-targeted agent for the treatment of cancer and neurodegenerative disorders. This compound has been shown to have multiple mechanisms of action, which may make it more effective than single-targeted agents. Another advantage of this compound is its relative safety and tolerability in animal studies. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone. One potential direction is the optimization of the synthesis method to increase the yield and purity of this compound. Another potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and neurodegenerative disorders. Additionally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been achieved through different methods. One of the most commonly used methods involves the reaction of 2-fluorobenzaldehyde with 4-methoxyaniline in the presence of a base to form 2-(2-fluorophenyl)vinylaniline. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-28-18-13-11-17(12-14-18)26-22(15-10-16-6-2-4-8-20(16)24)25-21-9-5-3-7-19(21)23(26)27/h2-15H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKATFZZSQVIHB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373923.png)
![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5373928.png)
amine hydrochloride](/img/structure/B5373934.png)

![(2R*,3S*,6R*)-5-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5373963.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)

![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)

![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)